molecular formula C12H12ClNS B13256144 2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline

2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13256144
M. Wt: 237.75 g/mol
InChI Key: WPMJXSVRXLPVIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline (CAS: 1019552-18-1) is an aromatic amine derivative featuring a chloro-substituted aniline moiety linked via an ethyl group to a thiophene ring. Its molecular formula is C₁₂H₁₂ClNS, with a molecular weight of 237.75 g/mol .

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

2-chloro-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

WPMJXSVRXLPVIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-chloro-1-(thiophen-2-yl)ethan-1-one with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloro-1-(thiophen-2-yl)ethan-1-one is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Heterocyclic Ring

Thiophene vs. Furan/Thiazole Analogues
  • 2-Chloro-N-[1-(furan-2-yl)ethyl]aniline (CAS: 1019624-23-7): Replacing thiophene (S-containing) with furan (O-containing) alters electronic properties. Molecular Weight: 221.67 g/mol (vs. 237.75 g/mol for thiophene analogue).
  • 2-Chloro-N-(1-(thiazol-2-yl)ethyl)aniline (CAS: 1494333-26-4):

    • Thiazole introduces a nitrogen atom, enabling hydrogen bonding and altering solubility. The presence of N may enhance interactions with biological targets compared to thiophene .
    • Molecular Weight : 238.73 g/mol.
Key Data Table: Heterocyclic Variations
Compound Heterocycle Molecular Weight (g/mol) Key Functional Differences
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline Thiophene 237.75 S atom enhances π-electron richness
2-Chloro-N-[1-(furan-2-yl)ethyl]aniline Furan 221.67 O atom reduces electron density
2-Chloro-N-(1-(thiazol-2-yl)ethyl)aniline Thiazole 238.73 N atom enables hydrogen bonding

Substituent Variations in the Aniline Moiety

Chloro vs. Methoxy/Nitro Groups
  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline :
    • The chloro group is replaced with a dimethoxybenzylidene group, increasing steric bulk and altering electronic effects (electron-donating methoxy vs. electron-withdrawing chloro) .
  • 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline :
    • Nitro groups strongly deactivate the aromatic ring, reducing reactivity toward electrophiles compared to chloro-substituted analogues .
Key Data Table: Aniline Substituent Effects
Compound Aniline Substituent Electronic Effect Impact on Reactivity
This compound 2-Chloro Electron-withdrawing Deactivates ring; directs electrophiles
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline 4-Chloro + methoxy Mixed (donating/withdrawing) Alters regioselectivity in reactions
4-Nitro-N-(thiophen-2-ylmethylidene)aniline 4-Nitro Strongly electron-withdrawing Further deactivates ring

Alkyl Chain Modifications

Ethyl vs. Propyl/Phenoxy Chains
  • 2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline: Phenoxy substituents add steric bulk and π-π stacking capability, which could improve crystallinity or material properties .
Key Data Table: Chain Modifications
Compound Alkyl Chain Functional Impact
This compound Ethyl Balances flexibility and electronic effects
3-Ethynyl-N-[1-(thiophen-2-yl)propyl]aniline Propyl + ethynyl Enhances rigidity and hydrophobicity
2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline Phenoxy Introduces π-π interactions

Physicochemical Data

  • Melting Point: Not explicitly reported, but related compounds (e.g., N-methyl-4-(phenyl(2-thiophen-2-yl)methyl)aniline) show m.p. ~20% yield as brown crystals .
  • Solubility: Thiophene’s sulfur atom likely enhances solubility in non-polar solvents compared to furan or thiazole analogues .

Biological Activity

2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features that combine a chloro-substituted aniline with a thiophene moiety. This combination has been linked to various biological activities, including antibacterial and anticancer properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H12ClN, and it features a chloro group on the aromatic ring and a thiophene ring attached to an ethyl chain. This structural arrangement enhances its electronic properties, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC11H12ClN
Molecular Weight215.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring enhances binding affinity to enzymes and receptors, which can lead to the modulation of various biochemical pathways.

  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis, affecting the integrity and viability of bacterial cells .
  • Anticancer Activity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines by interacting with DNA and disrupting cellular processes. For instance, compounds similar to this compound have demonstrated the ability to inhibit proliferation in chronic lymphocytic leukemia (CLL) cells with IC50 values below 10 µM .

Study 1: Antibacterial Efficacy

A study conducted on various aniline derivatives, including this compound, revealed that these compounds showed promising antibacterial activity. Specifically, the synthesized complexes demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of thiophene-containing compounds, it was found that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The study reported IC50 values indicating strong antiproliferative effects, particularly in CLL cells .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Ring : The thiophene moiety is synthesized via standard methods such as cyclization reactions involving appropriate precursors.
  • Chlorination : The aniline derivative is chlorinated using reagents like thionyl chloride or phosphorus trichloride to introduce the chloro group.
  • Final Coupling : The final compound is obtained through coupling reactions that link the thiophene ring with the chloro-substituted aniline.

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